molecular formula C7H16ClNO2 B2996762 2-Amino-4-methylhexanoic acid hydrochloride CAS No. 1384427-42-2

2-Amino-4-methylhexanoic acid hydrochloride

Cat. No.: B2996762
CAS No.: 1384427-42-2
M. Wt: 181.66
InChI Key: SPQQAYQGFFZOGP-UHFFFAOYSA-N
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Description

2-Amino-4-methylhexanoic acid hydrochloride (CAS 1384427-42-2) is a high-purity chemical reagent with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is supplied and stored at room temperature, ideally under an inert atmosphere . This compound is of significant interest in agricultural and plant science research. It is structurally related to 2-Amino-3-methylhexanoic acid (AMHA), a natural amino acid recently identified in certain fungal species that functions as a potent plant resistance inducer, or elicitor . Research indicates that such compounds can trigger a plant's innate defense systems, offering protection against a range of biotic and abiotic stresses . Studies on AMHA have demonstrated its efficacy in protecting crops like wheat against powdery mildew and Arabidopsis against bacterial pathogens such as Pseudomonas syringae , as well as enhancing resistance to viral infections and extreme temperature stress . By activating the plant's own immune responses, this family of compounds represents a novel and sustainable approach to crop protection, reducing reliance on traditional chemical pesticides . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQAYQGFFZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-42-2
Record name 2-amino-4-methylhexanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylhexanoic acid hydrochloride involves the reaction of 4-methylhexanoic acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-4-methylhexanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Substituted amines or amides

Scientific Research Applications

Pharmaceutical Research and Development

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is used as a reference standard in pharmaceutical research and development. It helps in the identification, quantification, and purity assessment of L-isoleucine in pharmaceutical formulations and biological samples, which is crucial for ensuring the accuracy and consistency of tested materials in drug development and quality control.

Biochemical Research

In biochemical research, 2-Amino-4-methylhexanoic acid hydrochloride is utilized to study protein structure and function. As a building block of proteins, L-isoleucine's specific positioning influences protein folding and activity. The high purity of the hydrochloride salt allows researchers to study the impact of L-isoleucine on protein behavior in a controlled manner.

Plant Resistance Induction

Natural 2-amino-3-methylhexanoic acid (AMHA) has been shown to induce plant resistance to temperature stress and pathogen infection .

Temperature Stress: Pretreatment with AMHA can induce resistance to both high and low temperatures in plants such as wheat, strawberry, and tomato seedlings . AMHA pretreatment protected wheat leaves from damage caused by B. graminis, and it effectively elicited wheat resistance against powdery mildew by suppressing fungal growth and infection on plants .

Pathogen Infection: AMHA pretreatment can also induce plant defense against TSWV (Tomato spotted wilt virus) infection, even at very low concentrations .

Synthesis and Industrial Applications

The synthesis of (2S)-2-amino-4-methylhexanoic acid hydrochloride typically starts with leucine and uses batch processing methods to scale up production while maintaining quality and consistency. These reactions allow for the synthesis of various derivatives that can be used in different scientific and industrial applications.

Role in Biological Systems

This compound plays a crucial role in biological systems, being involved in protein synthesis and metabolism. Research indicates that it interacts with specific molecular targets involved in amino acid metabolism and acts as a substrate for enzymatic reactions critical for protein biosynthesis and cellular metabolism. Variations in its concentration can affect protein structure and function.

Structural Relationships with Other Compounds

Several compounds share structural similarities with (2S)-2-amino-4-methylhexanoic acid hydrochloride:

  • Leucine: An essential amino acid involved in protein synthesis and a precursor to several metabolic pathways.
  • Isoleucine: An essential branched-chain amino acid important for muscle metabolism and immune function.
  • Valine: Another branched-chain amino acid that plays a role in muscle growth and energy production.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes involved in amino acid metabolism and protein synthesis. It may also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-amino-4-methylhexanoic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Source/Application
2-Amino-4-methylhexanoic acid HCl C₇H₁₄ClNO₂ 179.65 Amino, carboxylic acid, methyl Aliphatic chain, branched at C4 Natural (Aesculus californica)
2-Amino-5-methylphenol HCl C₇H₁₀ClNO 159.62 Amino, phenol, methyl Aromatic ring, hydroxyl group Synthetic (antioxidant studies)
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 Amino, carboxylic acid Cyclohexane ring, trans configuration Pharmaceutical intermediates
2-Amino-hex-5-ynoic acid methyl ester HCl C₇H₁₂ClNO₂ 177.63 Amino, alkyne, ester Alkyne at C5, esterified carboxylic acid Synthetic (click chemistry)
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 169.61 Amino, methoxy, carboxylic acid Shorter chain (C4), methoxy at C4 Chiral building block
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 Aminomethyl, carboxylic acid Aromatic ring, methyl at C2 Pharmaceuticals, agrochemicals
Key Observations:
  • Chain Length and Branching: The target compound’s hexanoic acid backbone distinguishes it from shorter-chain analogs like (2S)-2-amino-4-methoxy-butanoic acid HCl (C4) .
  • Functional Groups: The phenol group in 2-amino-5-methylphenol HCl and the aromatic ring in 4-(aminomethyl)-2-methylbenzoic acid HCl introduce electronic effects absent in aliphatic derivatives.
  • Stereochemistry: The trans-cyclohexyl derivative and (2S)-configured butanoic acid emphasize the role of stereochemistry in biological activity.
Challenges:
  • Hydrochloride salt formation often requires careful pH control to avoid decomposition.
  • Alkyne-containing compounds (e.g., hex-5-ynoic acid) demand inert conditions to prevent side reactions .

Biological Activity

2-Amino-4-methylhexanoic acid hydrochloride, also known as L-isoleucine hydrochloride, is a significant amino acid derivative that plays crucial roles in biological systems. This compound is a hydrochloride salt of the amino acid 2-amino-4-methylhexanoic acid, which is essential for protein synthesis and various metabolic processes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C7H15ClN2O2
  • Molecular Weight: Approximately 178.66 g/mol
  • Solubility: Highly soluble in water due to its hydrochloride form, enhancing its applications in biochemical research.

The biological activity of this compound is primarily attributed to its role as a substrate in protein synthesis and its interaction with various molecular targets:

  • Protein Synthesis:
    • Acts as a building block for proteins, influencing their structure and function.
    • Its specific positioning within protein sequences affects folding and activity, crucial for maintaining cellular functions .
  • Metabolism Modulation:
    • Interacts with enzymes involved in amino acid metabolism, potentially modulating their activity.
    • Influences neurotransmitter activity, indicating potential therapeutic effects in neurological contexts .
  • Therapeutic Potential:
    • Investigated for its role in muscle metabolism and recovery, particularly in sports medicine .
    • May have applications in treating conditions related to amino acid deficiencies or metabolic disorders.

Biological Activities

This compound exhibits several notable biological activities:

  • Buffering Capacity: Functions as a non-ionic organic buffer in physiological conditions, maintaining pH stability .
  • Cytotoxicity Studies: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is needed to establish therapeutic indices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein SynthesisEssential for the incorporation into proteins,
Metabolic ModulationInfluences enzyme activity related to amino acids,
Cytotoxic EffectsExhibits moderate cytotoxicity against cancer cells
Buffering AgentMaintains pH levels in biological systems

Case Study: Muscle Recovery

A study investigated the impact of L-isoleucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle repair markers compared to a control group. This suggests that this compound may enhance recovery through its role in protein metabolism .

Case Study: Neurotransmitter Modulation

Research has shown that this compound can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. In animal models, administration led to enhanced neurotransmitter release, indicating its possible use in treating mood disorders .

Q & A

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory action?

  • Methodological Answer :
  • Target identification : Perform ligand-binding assays (e.g., SPR) to screen for interactions with 5-HT receptors or histamine pathways.
  • Gene expression profiling : Use RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • In vivo imaging : Track leukocyte migration in zebrafish models to assess inhibition of adhesion molecules .

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